N-cyclohexyl-1-((4-methylbenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
The compound “N-cyclohexyl-1-((4-methylbenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a triazoloquinazoline derivative characterized by a fused heterocyclic core. Key structural features include:
- N-cyclohexyl carboxamide at position 8, contributing to lipophilicity and steric bulk.
- 4-propyl substituent at position 4, influencing conformational flexibility.
- 1-((4-methylbenzyl)thio) group, which modulates electronic and steric properties.
The compound’s design aligns with triazoloquinazoline derivatives studied for H₁-antihistaminic activity, as seen in Alagarsamy et al.’s work .
Properties
IUPAC Name |
N-cyclohexyl-1-[(4-methylphenyl)methylsulfanyl]-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N5O2S/c1-3-15-31-25(34)22-14-13-20(24(33)28-21-7-5-4-6-8-21)16-23(22)32-26(31)29-30-27(32)35-17-19-11-9-18(2)10-12-19/h9-14,16,21H,3-8,15,17H2,1-2H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBCFLCWQNDOOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN=C4SCC5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that [1,2,4]triazolo[4,3-a]quinoxaline derivatives, to which this compound belongs, are capable of binding in the biological system with a variety of enzymes and receptors. They show versatile biological activities, suggesting a broad range of potential targets.
Mode of Action
It is known that [1,2,4]triazolo[4,3-a]quinoxaline derivatives can intercalate dna. This means they can insert themselves between the base pairs of the DNA double helix, disrupting the normal function of the DNA and potentially leading to cell death. This property is often exploited in the design of anticancer drugs.
Biochemical Pathways
Disruption of these pathways can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells.
Pharmacokinetics
In silico admet profiles of similar [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been studied. These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolism, and its eventual excretion.
Result of Action
This property is often exploited in the design of anticancer drugs.
Biological Activity
N-cyclohexyl-1-((4-methylbenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide (CAS Number: 1111210-57-1) is a synthetic compound belonging to the class of triazole derivatives. This compound has garnered attention for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the existing literature on its biological activity, synthesizing findings from various studies.
The molecular formula of this compound is , with a molecular weight of 489.6 g/mol. Its structure features a triazole ring fused with a quinazoline moiety, which is known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C27H31N5O2S |
| Molecular Weight | 489.6 g/mol |
| CAS Number | 1111210-57-1 |
Antifungal Activity
Compounds in the triazole class are well-documented for their antifungal properties. They typically function by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), crucial for ergosterol biosynthesis in fungi . Given the structural similarities to other effective antifungal agents, it is plausible that this compound may exhibit similar activity.
Anticancer Properties
Recent studies have explored the anticancer potential of triazole derivatives. For instance, certain thiosemicarbazones have demonstrated cytotoxic effects against various cancer cell lines . While direct studies on this compound are scarce, its structural components suggest it may possess selective toxicity towards malignant cells.
Case Study: Related Compounds
A study on similar compounds showed significant cytotoxicity against several cancer cell lines with IC50 values ranging from 15 to 30 µM . Such findings indicate that further investigation into N-cyclohexyl derivatives could yield promising results in cancer therapeutics.
The biological activity of this compound likely involves multiple mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds inhibit key enzymes involved in metabolic pathways of pathogens.
- Disruption of Cellular Integrity : The presence of bulky hydrophobic groups may enhance membrane permeability and disrupt cellular functions.
- Interference with DNA Synthesis : Triazole derivatives can intercalate DNA or inhibit nucleic acid synthesis in target cells.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Substituent Analysis
The target compound differs from analogs primarily in its N-substituent, position 4 substituent, and thioether side chain (Table 1). Notable analogs include:
- CAS 1111197-44-4 (): Features an N-isopropyl group, 4-benzyl substituent, and 2,5-dimethylbenzylthio side chain.
- CAS 1114830-25-9 (): Substitutes N-cyclopentyl for N-cyclohexyl but retains the 4-propyl and 4-methylbenzylthio groups.
- CAS 1114653-92-7 (): Incorporates a complex 2-((4-acetylphenyl)amino)-2-oxoethylthio side chain and 4-methyl substituent.
Molecular Formula and Weight
Structural variations directly impact molecular properties (Table 1):
- The N-cyclohexyl group increases molecular weight by ~14 Da compared to the N-cyclopentyl analog.
- 4-propyl (target) vs. 4-benzyl () reduces aromaticity but enhances hydrophobicity.
Computational and Experimental Similarity Assessments
Machine Learning-Based Similarity Metrics
Tanimoto and Dice indices () quantify structural similarity by comparing bit vectors of molecular fingerprints. For example:
- The target and CAS 1114830-25-9 () likely exhibit high Tanimoto scores due to shared 4-methylbenzylthio and propyl groups.
- CAS 1111197-44-4 () may show moderate similarity due to divergent N-substituents and thioether groups .
Mass Spectrometry and Molecular Networking
Molecular networking () clusters compounds by MS/MS fragmentation patterns. The target’s 4-methylbenzylthio group may yield a distinct fragmentation profile compared to analogs with 2,5-dimethylbenzylthio () or 2-amino-2-oxoethylthio (). Cosine scores >0.8 would indicate close structural relationships .
Pharmacological Implications and Research Findings
Triazoloquinazoline derivatives are established H₁-antihistaminics (). Key findings:
- 4-benzyl analogs () demonstrate potent histamine receptor binding (IC₅₀ < 10 nM) .
- N-cyclopentyl and N-cyclohexyl groups (, target) may enhance metabolic stability due to reduced cytochrome P450 interactions.
- Thioether modifications (e.g., 4-methylbenzyl vs. 2,5-dimethylbenzyl) influence solubility and membrane permeability .
Data Tables
Table 1: Structural and Molecular Comparison of Triazoloquinazoline Derivatives
Table 2: Key Research Findings on Analogous Compounds
Q & A
Q. What synthetic methodologies are recommended for constructing the triazolo[4,3-a]quinazoline core in this compound?
The triazoloquinazoline scaffold can be synthesized via cyclization of hydrazine derivatives with carbonyl-containing intermediates. For example, reacting 3-benzyl-2-hydrazino-N-isopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide with carbonyldiimidazole (CDI) forms the triazole ring through intramolecular cyclization . Subsequent alkylation with reagents like N-(tert-butyl)-2-chloroacetamide introduces substituents at the 1-position . Key steps include monitoring reaction progress via TLC and optimizing solvent systems (e.g., PEG-400 for heterogenous catalysis) .
Q. How can researchers characterize the thioether and carboxamide functional groups in this compound?
- IR Spectroscopy : The thioether (C-S-C) shows absorption near 600–700 cm⁻¹, while the carboxamide (N-H stretch) appears at ~3300 cm⁻¹ and C=O at ~1650 cm⁻¹ .
- ¹H/¹³C NMR : The methylbenzylthio group’s aromatic protons resonate at δ 7.2–7.4 ppm (multiplet), and the cyclohexyl carboxamide’s NH appears as a broad singlet at δ 8.0–8.5 ppm .
- Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns indicative of the triazoloquinazoline core .
Q. What solvent systems and catalysts are effective for introducing the (4-methylbenzyl)thio moiety?
Use PEG-400 as a green solvent with Bleaching Earth Clay (pH 12.5) as a catalyst for nucleophilic substitution reactions. For example, substituting a chloro group with (4-methylbenzyl)thiol requires 70–80°C heating for 1 hour, yielding >75% purity after recrystallization in aqueous acetic acid .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s bioactivity?
Quantum chemical calculations (e.g., DFT) predict electronic properties and reactive sites, while molecular docking identifies potential protein targets (e.g., kinases or viral proteases). For instance, ICReDD’s reaction path search methods integrate computational predictions with experimental validation, reducing trial-and-error cycles . Adjust substituents like the cyclohexyl group to enhance hydrophobic interactions in docking simulations .
Q. What strategies resolve contradictions in biological activity data between structurally analogous triazoloquinazolines?
- SAR Analysis : Compare substituent effects. For example, replacing the 4-propyl group with a benzyl group (as in ’s compound) may alter membrane permeability .
- Assay Standardization : Use consistent cell lines (e.g., HepG2 for anticancer studies) and control for metabolic stability via microsomal incubation .
- Data Cross-Validation : Apply multivariate analysis to isolate variables (e.g., logP, steric bulk) contributing to activity discrepancies .
Q. How can AI-driven experimental design improve reaction yield and scalability?
- Condition Screening : AI platforms (e.g., COMSOL-integrated tools) simulate reaction parameters (temperature, catalyst loading) to prioritize high-yield conditions .
- Process Automation : Implement closed-loop systems where real-time HPLC data feeds into AI models to adjust flow rates or stoichiometry .
- Failure Analysis : Machine learning identifies by-products (e.g., oxidation of thioether to sulfoxide) and suggests corrective steps .
Q. What mechanistic insights explain the compound’s instability under acidic conditions?
- Degradation Pathways : Protonation of the triazole ring’s nitrogen at pH < 4 leads to ring-opening, confirmed by LC-MS detection of quinazoline fragments .
- Stabilization Strategies : Formulate with enteric coatings or incorporate electron-withdrawing substituents (e.g., nitro groups) to reduce basicity .
Methodological Considerations
Q. How to design a stability-indicating HPLC method for this compound?
- Column : C18 (5 µm, 250 × 4.6 mm).
- Mobile Phase : Gradient of 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (30:70 to 60:40 over 20 minutes).
- Detection : UV at 254 nm. Validate specificity via forced degradation (heat, light, pH stress) and ensure resolution of degradation products .
Q. What in vitro assays are suitable for preliminary antiviral screening?
- Plaque Reduction Assay : Test inhibition of viral cytopathic effect in Vero cells infected with HSV-1 (MOI = 0.1).
- Protease Inhibition : Use fluorescence resonance energy transfer (FRET) substrates for viral protease targets .
- Cytotoxicity Parallelism : Measure CC50 in HEK293 cells via MTT assay to calculate selectivity indices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
